NOD2 antagonist 1

NOD2 selectivity NF-κB inhibition Benzimidazole SAR

NOD2 antagonist 1 (compound 32) is a benzimidazole-based selective NOD2 antagonist with >10:1 selectivity over NOD1, conferred by its phenylsulfonyl group targeting Arg823/Arg877. Validated in THP-1 cells and primary human PBMCs with documented IL-10 suppression—a functional annotation absent from GSK717 and NOD1/2 antagonist-1. Features a defined murine IV half-life of 1.5 h (36% longer than the dual antagonist), DMSO solubility of 28 mg/mL, and a validated in vivo formulation (DMSO:Tween 80:Saline, 10:5:85). The benchmark IC50 of 5.23 μM supports medicinal chemistry SAR campaigns. Choose this compound for unambiguous NOD2-pathway dissection and predictable in vivo PK/PD.

Molecular Formula C26H26N4O3S
Molecular Weight 474.6 g/mol
Cat. No. B12413944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOD2 antagonist 1
Molecular FormulaC26H26N4O3S
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CCNS(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C26H26N4O3S/c31-26(28-21-14-13-19-7-6-8-20(19)17-21)18-30-24-12-5-4-11-23(24)29-25(30)15-16-27-34(32,33)22-9-2-1-3-10-22/h1-5,9-14,17,27H,6-8,15-16,18H2,(H,28,31)
InChIKeyHJPTWQSPMIUUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NOD2 Antagonist 1 (Compound 32) Chemical Identity and Baseline Characteristics for Procurement Decision-Making


NOD2 antagonist 1, systematically designated as compound 32, is a benzimidazole-based small molecule with the IUPAC name 2-[2-[2-(benzenesulfonamido)ethyl]benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide . It is characterized by a molecular weight of 474.57 g/mol, the molecular formula C26H26N4O3S, and the CAS Registry Number 2411441-54-6 . The compound is supplied as a white to off-white solid powder with a purity of ≥98% and is intended exclusively for research use . Its mechanism of action involves competitive antagonism at the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, where it disrupts interactions with critical arginine residues Arg823 and Arg877, thereby inhibiting MDP-induced NF-κB and MAPK signaling .

Why Generic Substitution of NOD2 Antagonist 1 with Uncharacterized In-Class Compounds Introduces Experimental Risk


The NOD-like receptor (NLR) inhibitor landscape is not a monolith. Small structural modifications within this chemical class can profoundly alter receptor selectivity, yielding molecules that are NOD2-selective, NOD1-selective, or dual NOD1/NOD2 antagonists with varying potency profiles . For example, the phenylsulfonyl substitution in compound 32 confers >10:1 selectivity for NOD2 over NOD1, whereas a naphthalenesulfonyl substitution yields a balanced dual antagonist, and a retro-amide modification reduces NOD2 potency to 12.4 μM . Furthermore, the presence of a half-life of 67.6 minutes for the dual antagonist NOD1/2 antagonist-1 demonstrates that pharmacokinetic parameters can vary significantly even among closely related analogs . Consequently, substituting NOD2 antagonist 1 with an alternative NOD2 or NOD1/NOD2 inhibitor without accounting for these specific molecular and pharmacological differences can lead to ambiguous experimental outcomes, incorrect attribution of phenotypic effects, and compromised reproducibility .

Product-Specific Quantitative Evidence Guide: NOD2 Antagonist 1 (Compound 32) Differentiation Metrics


NOD2 Antagonist 1 (Compound 32) Potency and Selectivity Profile Versus In-Class Comparators

NOD2 antagonist 1 (compound 32) exhibits an IC50 of 5.23 μM for inhibition of MDP-induced NOD2 activation . It demonstrates >10:1 selectivity for NOD2 over NOD1, a critical differentiator from dual antagonists . In contrast, the closely related analog GSK717 achieves an IC50 of 0.40 μM (400 nM) in HEK293/hNOD2 cells, representing a 13-fold potency advantage . NOD1/2 antagonist-1 (compound 36b) exhibits a dual antagonism profile with IC50 values of 1.13 μM (NOD1) and 0.77 μM (NOD2), lacking the NOD2 selectivity of compound 32 . NOD1 antagonist-1 (compound 37) shows weak NOD1/NOD2 selectivity with IC50 values of 9.18 μM (NOD1) and 20.8 μM (NOD2), demonstrating that selectivity is not a class-wide property .

NOD2 selectivity NF-κB inhibition Benzimidazole SAR

Functional Cytokine Suppression Profile of NOD2 Antagonist 1 in THP-1 Monocytes and Human PBMCs

NOD2 antagonist 1 demonstrates broad functional inhibition of MDP-induced cytokine secretion in two relevant human cell models. In THP-1 monocytic cells, the compound inhibits MDP-induced IL-8 secretion . In primary human peripheral blood mononuclear cells (PBMCs), it suppresses MDP-induced release of IL-6, IL-10, and TNF-α . This cytokine panel is distinct from that reported for GSK717, which at 5 μM inhibits IL-8, IL-6, TNFα, and IL-1β in primary human monocytes . The dual antagonist NOD1/2 antagonist-1 is reported to suppress NF-κB activation without a detailed cytokine panel specified . NOD1 antagonist-1 has not been characterized for cytokine suppression in primary human cells .

Cytokine inhibition THP-1 cells PBMC assay

Solubility and Formulation Practicality of NOD2 Antagonist 1 for In Vitro and In Vivo Applications

NOD2 antagonist 1 exhibits a DMSO solubility of 28 mg/mL (approximately 59 mM) with sonication recommended [1]. The compound has a calculated LogP of 4.2 . For in vivo applications, a recommended formulation consists of DMSO: Tween 80: Saline in a 10:5:85 ratio, a standardized protocol for compounds with moderate aqueous solubility . In contrast, the dual antagonist NOD1/2 antagonist-1 (compound 36b) has a reported half-life (T1/2) of 67.6 minutes , a PK parameter not yet disclosed for NOD2 antagonist 1. GSK717 solubility data are not uniformly reported across vendors, and NOD1 antagonist-1 lacks formulation guidance .

Solubility DMSO formulation In vivo formulation

Comparative Pharmacokinetic Profile of NOD2 Antagonist 1 (Compound 32) Versus Dual Antagonist NOD1/2 Antagonist-1

NOD2 antagonist 1 (compound 32) has a reported intravenous (IV) half-life (T1/2) of 1.5 hours in mouse pharmacokinetic studies [1]. In comparison, the dual antagonist NOD1/2 antagonist-1 (compound 36b) exhibits a shorter T1/2 of 67.6 minutes (approximately 1.1 hours) . This represents a 36% longer half-life for NOD2 antagonist 1, suggesting potentially extended systemic exposure in vivo. No PK data are available for GSK669, GSK717, or NOD1 antagonist-1 from primary vendor sources, limiting their immediate applicability for in vivo studies without additional PK characterization [2].

Pharmacokinetics Half-life In vivo PK

Structural Basis for NOD2 Antagonist 1 Selectivity: Key Residue Interactions Differentiating from Dual Antagonists

NOD2 antagonist 1 achieves NOD2 selectivity through specific electrostatic interactions with arginine residues Arg823 and Arg877 within the NOD2 ligand-binding domain . This interaction pattern is a direct consequence of the phenylsulfonyl substitution in compound 32. In contrast, a naphthalenesulfonyl substitution yields a balanced dual antagonist (IC50 NOD1/NOD2 approximately 6.20 μM) with no receptor preference, while a retro-amide modification reduces NOD2 potency to 12.4 μM . This SAR demonstrates that the phenylsulfonyl moiety is a critical determinant of NOD2 selectivity. GSK669 and GSK717, also benzimidazole diamides, share a similar scaffold but lack published residue-level interaction data [1].

Structure-activity relationship Arg823 Arg877

Best Research and Industrial Application Scenarios for NOD2 Antagonist 1 (Compound 32)


Delineating NOD2-Specific Versus NOD1-Mediated Innate Immune Signaling Pathways

For researchers investigating the distinct contributions of NOD1 and NOD2 to inflammatory signaling, NOD2 antagonist 1 provides a critical tool due to its >10:1 selectivity for NOD2 over NOD1 . In contrast, dual antagonists like NOD1/2 antagonist-1 (IC50 1.13 μM NOD1, 0.77 μM NOD2) cannot dissect pathway-specific effects . By using NOD2 antagonist 1 alongside a selective NOD1 inhibitor such as NOD1 antagonist-1 (IC50 9.18 μM NOD1, 20.8 μM NOD2), researchers can unambiguously assign phenotypic outcomes to NOD2 or NOD1 activation . The compound's validated activity in THP-1 cells and primary human PBMCs supports its use in both cell line and primary cell experimental systems .

Screening and Optimization of NOD2-Directed Anti-Inflammatory Lead Compounds

NOD2 antagonist 1 serves as a well-characterized reference compound for medicinal chemistry campaigns targeting NOD2-driven inflammation. The compound's IC50 of 5.23 μM provides a benchmark potency against which novel analogs can be compared . Its structural SAR is documented, with the phenylsulfonyl group identified as a key determinant of NOD2 selectivity and Arg823/Arg877 interaction . This information enables rational scaffold modification. Additionally, the compound's DMSO solubility (28 mg/mL) and defined in vivo formulation protocol (DMSO:Tween 80:Saline, 10:5:85) facilitate both in vitro screening and early in vivo PK/PD studies .

In Vivo Pharmacology Studies Requiring NOD2 Inhibition with Moderate Half-Life

For in vivo efficacy studies in rodent models of inflammatory disease, NOD2 antagonist 1 offers a defined pharmacokinetic profile with an IV half-life of 1.5 hours in mice . This half-life is 36% longer than that of the dual antagonist NOD1/2 antagonist-1 (T1/2 67.6 min) , allowing for less frequent dosing schedules. The compound's solubility and formulation data support reliable in vivo administration . While GSK717 is more potent in vitro (IC50 0.40 μM), its in vivo PK parameters are not publicly disclosed, making NOD2 antagonist 1 a more predictable choice for labs without internal PK capabilities .

Investigating NOD2-Mediated Cytokine Networks in Primary Human Immune Cells

NOD2 antagonist 1 is uniquely characterized for its ability to suppress MDP-induced IL-10 secretion in primary human PBMCs . IL-10 is a key immunoregulatory cytokine with both anti-inflammatory and pro-fibrotic functions, and its modulation is relevant to chronic inflammatory disorders such as Crohn's disease. Neither GSK717 nor NOD1/2 antagonist-1 have published data on IL-10 suppression in PBMCs . This specific functional annotation makes NOD2 antagonist 1 the preferred tool for studies examining the role of NOD2 in IL-10 biology and the broader cytokine network in primary human immune cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NOD2 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.